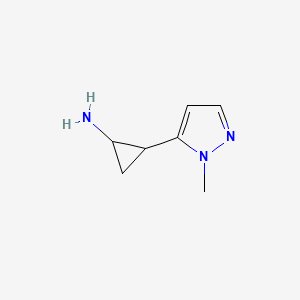

2-(2-Methylpyrazol-3-yl)cyclopropanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

2-(2-methylpyrazol-3-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C7H11N3/c1-10-7(2-3-9-10)5-4-6(5)8/h2-3,5-6H,4,8H2,1H3 |

InChI Key |

DXTZKKDLNJEDLN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C2CC2N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of the 2 2 Methylpyrazol 3 Yl Cyclopropanamine Scaffold

Reactions Involving the Cyclopropanamine Ring System

The cyclopropanamine ring system is characterized by the interplay between the high ring strain of the cyclopropane (B1198618) and the reactivity of the primary amine. This combination allows for a range of chemical modifications targeting either functionality.

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in 2-(2-Methylpyrazol-3-yl)cyclopropanamine is a key site for nucleophilic reactions, allowing for the straightforward introduction of a wide variety of substituents. Common reactions include acylation and alkylation, which are fundamental for creating derivatives with diverse properties.

Acylation: The amine readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield the corresponding N-acetylated compound. nih.gov The general transformation is a reliable method for protecting the amine or for building more complex molecular architectures.

Alkylation: The nitrogen atom can also act as a nucleophile in reactions with alkyl halides, leading to the formation of secondary and tertiary amines. wikipedia.org However, these reactions can be challenging to control, often resulting in a mixture of mono- and poly-alkylated products. youtube.com To achieve selective mono-alkylation, reductive amination is a more controlled alternative. The use of a large excess of the amine can also favor the formation of the primary alkylated product. youtube.com

Table 1: Representative Nucleophilic Reactions of Amines

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | Base (e.g., triethylamine), aprotic solvent |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine | Aprotic solvent |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | Acidic or basic conditions |

Electrophilic Transformations at the Cyclopropane Carbons

Direct electrophilic attack on the carbon atoms of an unsubstituted cyclopropane ring is generally difficult due to the ring's low nucleophilicity. However, the presence of the amine and pyrazole (B372694) substituents can influence the electronic properties of the ring. While no specific examples for this compound are readily available, reactions involving electrophilic addition to activated cyclopropanes, such as those bearing donor-acceptor groups, are known. These reactions often proceed via ring-opening.

Ring-Opening Reactions and Rearrangements of the Cyclopropane Moiety

The high ring strain of the cyclopropane moiety (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, particularly when activated by appropriate substituents. longdom.org These reactions can be initiated by electrophiles, nucleophiles, or radical species and provide access to a variety of linear and cyclic compounds. acs.orgacs.orgnih.gov

For cyclopropylamines, ring-opening is often facilitated by the formation of an iminium ion or a related intermediate. In the presence of a Lewis acid, donor-acceptor substituted cyclopropylamines can undergo Friedel-Crafts type reactions with electron-rich arenes, leading to the formation of γ-amino acid derivatives. nih.govacs.org This reactivity highlights the potential of the cyclopropane ring to act as a three-carbon synthon. Radical-mediated ring-opening reactions have also been developed, offering alternative pathways for functionalization. nih.govresearchgate.net

Table 2: Examples of Cyclopropane Ring-Opening Reactions

| Reaction Type | Initiator/Catalyst | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Lewis Acid (e.g., Sc(OTf)3) | Donor-Acceptor Aminocyclopropane | γ-Amino Acid Derivative | nih.govacs.org |

| Radical Annulation | Radical Initiator | Aminocyclopropane | Thiochroman | researchgate.net |

| Nucleophilic Ring-Opening | Nucleophile (e.g., Thiophenolate) | Electrophilic Cyclopropane | Functionalized Alkane | acs.org |

Hydrogenation Reactions

The hydrogenation of the this compound scaffold can potentially occur at two sites: the pyrazole ring and the cyclopropane ring. Catalytic hydrogenation of pyrazole rings is known, though it often requires harsh conditions. The cyclopropane ring is generally resistant to hydrogenation under standard conditions used for alkenes or arenes. However, hydrogenolysis of the cyclopropane ring can occur under more forcing conditions, typically with catalysts like palladium on carbon or rhodium, and may be accompanied by reduction of other functional groups. nih.govgoogle.com For instance, the hydrogenation of aniline (B41778) to cyclohexylamine (B46788) using a rhodium catalyst proceeds at elevated temperature and pressure. google.com It is conceivable that under similar conditions, the pyrazole ring could be reduced, and potentially, the cyclopropane ring could undergo hydrogenolysis.

Reactivity of the 2-Methylpyrazole Heterocycle

The 2-methylpyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The position of substitution is directed by the electronic properties of the ring and the existing substituents.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution generally occurs at the C4 position, which is the most nucleophilic carbon. nih.govnih.gov The presence of the N-methyl group and the C3-cyclopropylamine substituent will influence the regioselectivity of these reactions.

Halogenation: Halogenation of N-alkylpyrazoles can be achieved using various halogenating agents. For example, direct bromination or chlorination can introduce a halogen atom at the C4 position.

Nitration: Nitration of N-alkylpyrazoles typically yields the 4-nitro derivative. For instance, 1-methylpyrazole (B151067) can be nitrated with a mixture of nitric acid and trifluoroacetic anhydride (B1165640) to produce 1-methyl-4-nitropyrazole. nih.gov Similar conditions are expected to nitrate (B79036) the pyrazole ring in the target compound at the C4 position. Nitration of related phenyl-substituted pyrazoles has also been shown to occur at the 4-position of the pyrazole ring under strong nitrating conditions. rsc.org

Sulfonation: Aromatic sulfonation can be achieved using fuming sulfuric acid (H2SO4/SO3). youtube.com For the pyrazole ring, this reaction is expected to introduce a sulfonic acid group at the C4 position.

Table 3: Electrophilic Aromatic Substitution on N-Alkylpyrazoles

| Reaction Type | Reagent | Expected Product on this compound | Reference (for related systems) |

|---|---|---|---|

| Nitration | HNO3 / (CF3CO)2O | 2-(4-Nitro-2-methylpyrazol-3-yl)cyclopropanamine | nih.gov |

| Halogenation | Br2 or Cl2 | 2-(4-Halo-2-methylpyrazol-3-yl)cyclopropanamine | General pyrazole chemistry |

| Sulfonation | H2SO4 / SO3 | 2-(4-Sulfonyl-2-methylpyrazol-3-yl)cyclopropanamine | General pyrazole chemistry |

Nucleophilic Additions to the Pyrazole System

The pyrazole ring, being an electron-rich heteroaromatic system, is generally more susceptible to electrophilic rather than nucleophilic attack. However, the presence of the N-methyl group at the N2 position and the cyclopropylamine (B47189) substituent at the C3 position significantly influences the electronic distribution and reactivity of the pyrazole core in "this compound".

The pyrazole ring possesses two nitrogen atoms: a pyridine-like nitrogen (N1) and a pyrrole-like nitrogen (N2), which is methylated in this specific scaffold. The C3 and C5 positions of the pyrazole ring are electronically deactivated due to the presence of the electronegative nitrogen atoms, making them potential sites for nucleophilic attack, particularly if the ring is activated by electron-withdrawing groups or through the formation of a pyrazolium (B1228807) salt. nih.gov

While direct nucleophilic addition to the neutral 2-methylpyrazole ring is challenging due to its inherent electron-rich nature, such reactions can be facilitated under specific conditions. For instance, the formation of a pyrazolium salt by quaternization of the N1 nitrogen would significantly enhance the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. However, in the case of this compound, the N1 nitrogen is already part of the aromatic system and the N2 is methylated, which means further N-alkylation to form a stable pyrazolium salt for activating the ring towards nucleophilic attack is not a primary reaction pathway under typical conditions.

Instead, nucleophilic substitution reactions on the pyrazole ring, if appropriately substituted with a leaving group, are a more common manifestation of nucleophilic attack. For instance, if a halogen atom were present at the C4 or C5 position of the pyrazole ring, it could be displaced by a variety of nucleophiles. The reactivity of such substitution reactions is influenced by the nature of the nucleophile, the leaving group, and the reaction conditions.

| Position of Attack | Activating Factor | Example of Nucleophile | Product Type |

| C5 | Halogen substituent | Amines, Alkoxides | 5-substituted pyrazole derivative |

| C4 | Halogen substituent | Thiols, Cyanide | 4-substituted pyrazole derivative |

| C3 | Unlikely without strong activation | - | - |

Table 1: Hypothetical Nucleophilic Substitution Reactions on a Functionalized this compound Scaffold

Transformations of the Methyl Substituent on the Pyrazole Ring

The methyl group at the C3 position of the pyrazole ring is a handle for further functionalization. While typically unreactive, this methyl group can undergo a variety of chemical transformations under appropriate conditions, allowing for the introduction of new functional groups and the extension of the molecular scaffold.

One common transformation is halogenation . The methyl group can be halogenated, typically with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., using AIBN or UV light). The resulting halomethylpyrazole can then serve as a versatile intermediate for subsequent nucleophilic substitution reactions.

Another important transformation is oxidation . The methyl group can be oxidized to various oxidation states, including hydroxymethyl, formyl, or carboxyl groups. The choice of oxidizing agent and reaction conditions determines the final product. For example, mild oxidizing agents might yield the alcohol, while stronger oxidizing agents can lead to the carboxylic acid. These oxidized derivatives open up a wide range of possibilities for further derivatization, such as esterification, amidation, or participation in condensation reactions.

| Transformation | Reagent Example | Product Functional Group | Potential Subsequent Reactions |

| Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl (-CH2Br) | Nucleophilic substitution, Grignard formation |

| Oxidation | Selenium Dioxide (SeO2) | Formyl (-CHO) | Wittig reaction, Reductive amination |

| Oxidation | Potassium Permanganate (KMnO4) | Carboxyl (-COOH) | Esterification, Amidation |

Table 2: Potential Transformations of the C3-Methyl Group

Tautomerism and its Influence on Reactivity

Tautomerism is a key feature of many pyrazole derivatives, where a proton can migrate between the two nitrogen atoms of the pyrazole ring (annular tautomerism). nih.govresearchgate.net This equilibrium between different tautomeric forms can significantly influence the reactivity of the molecule by altering the electronic properties and the steric environment of the reaction centers.

However, in the case of "this compound," the nitrogen atom at the N2 position is substituted with a methyl group. This N-methylation prevents the typical annular prototropic tautomerism that is observed in NH-pyrazoles. The pyrazole ring is "locked" in the 2-methyl-3-substituted conformation.

This fixed structure has important consequences for the molecule's reactivity:

Defined Regiochemistry: The absence of tautomerism leads to a well-defined regiochemistry for substitution reactions on the pyrazole ring. The electronic and steric effects of the N-methyl group and the C3-substituent are fixed, leading to more predictable outcomes in functionalization reactions.

No Ambiguity in N-Functionalization: Since the N2 position is already occupied, any N-functionalization reactions, such as alkylation or acylation, will selectively occur at the N1 position, if conditions are forcing enough to overcome the aromatic stability.

Integrated Reactivity Pathways and Functional Group Interconversions

The presence of three distinct functional moieties—the N-methylpyrazole, the cyclopropane ring, and the primary amine—within the "this compound" scaffold allows for integrated reactivity pathways and functional group interconversions that can be strategically employed to build molecular complexity.

The primary amine of the cyclopropanamine moiety is a versatile functional group that can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Participation in Cyclization Reactions: The amine can act as a nucleophile in intramolecular reactions to form fused or spirocyclic systems, particularly if an electrophilic center is introduced elsewhere in the molecule.

The interplay between the pyrazole ring and the cyclopropanamine side chain can be exploited. For example, a reaction could be designed where a functional group on the pyrazole ring reacts with the cyclopropanamine side chain in an intramolecular fashion.

Strategies for Scaffold Diversification and Analog Generation

The "this compound" scaffold is a valuable starting point for the generation of diverse libraries of compounds for various applications, including drug discovery. nih.govmdpi.com Several strategies can be employed to achieve this diversification.

Late-Stage Functionalization of Complex Architectures

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of a complex molecule at a late step in the synthetic sequence. worktribe.com This approach is particularly valuable for rapidly generating analogs with diverse properties without the need for de novo synthesis of each derivative.

For the "this compound" scaffold, LSF could be applied to various positions:

C-H Functionalization of the Pyrazole Ring: The C4 and C5 positions of the pyrazole ring are potential sites for direct C-H functionalization reactions. Transition-metal-catalyzed reactions, such as palladium-catalyzed C-H arylation or alkenylation, could be used to introduce a wide range of substituents at these positions. rsc.orgacs.org

Functionalization of the Cyclopropane Ring: The C-H bonds of the cyclopropane ring, while generally less reactive than those on the pyrazole ring, can also be targeted for functionalization using advanced catalytic methods.

Introduction of Different Substituents for Modulation of Chemical Behavior

The properties and reactivity of the "this compound" scaffold can be fine-tuned by introducing different substituents at various positions.

Modification of the N-Methyl Group: While the methyl group is present in the parent scaffold, it is conceivable to synthesize analogs with different alkyl or aryl groups at the N2 position of the pyrazole ring. This would modulate the electronic and steric properties of the pyrazole core.

Variation of the C3-Substituent: The cyclopropanamine moiety at the C3 position could be replaced with other functional groups to explore different chemical space.

Substitution on the Cyclopropane Ring: Introduction of substituents on the cyclopropane ring itself would create stereocenters and significantly impact the three-dimensional shape and biological activity of the resulting molecules.

| Diversification Strategy | Target Position | Potential Modification | Impact on Scaffold |

| Late-Stage C-H Functionalization | Pyrazole C4/C5 | Arylation, Alkenylation, Halogenation | Introduction of diverse chemical handles |

| N-Substituent Modification | Pyrazole N2 | Variation of alkyl/aryl groups | Modulation of electronic and steric properties |

| C3-Substituent Exchange | Pyrazole C3 | Replacement of cyclopropanamine | Exploration of different pharmacophores |

| Cyclopropane Ring Substitution | Cyclopropane C1/C2 | Alkylation, Fluorination | Creation of stereoisomers, altered conformation |

Table 3: Strategies for Scaffold Diversification

Stereochemical Investigations of 2 2 Methylpyrazol 3 Yl Cyclopropanamine

Identification of Chiral Centers and Elements of Chirality in the Compound

The molecular structure of 2-(2-methylpyrazol-3-yl)cyclopropanamine possesses two chiral centers, which are the two carbon atoms of the cyclopropane (B1198618) ring that are bonded to the pyrazole (B372694) ring and the amine group, respectively. The presence of these two stereocenters gives rise to the possibility of multiple stereoisomers.

Table 1: Chiral Centers in this compound

| Chiral Center | Substituents |

| C1 of Cyclopropane | -H, -NH2, C2 of cyclopropane, pyrazolyl group |

| C2 of Cyclopropane | -H, C1 of cyclopropane, pyrazolyl group, methyl group on pyrazole |

Due to these two chiral centers, the molecule can exist as a pair of enantiomers for each diastereomer. Specifically, the relative orientation of the pyrazole and amine substituents on the cyclopropane ring defines the diastereomers (cis or trans), and for each of these, a non-superimposable mirror image (enantiomer) can exist.

Analysis of Diastereomeric and Enantiomeric Relationships and Purity

The presence of two chiral centers in this compound leads to the existence of four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The (1R,2S) and (1S,2R) isomers are enantiomers of each other and represent the cis diastereomer, where the pyrazole and amine groups are on the same face of the cyclopropane ring. The (1R,2R) and (1S,2S) isomers are also enantiomers and constitute the trans diastereomer, with the substituents on opposite faces.

The separation and analysis of these stereoisomers are crucial for understanding their individual biological activities. Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, are typically employed to resolve the enantiomeric pairs. The determination of diastereomeric and enantiomeric purity is essential and is often quantified as diastereomeric excess (d.e.) and enantiomeric excess (e.e.), respectively.

Conformational Preferences and Dynamics of the Cyclopropane and Pyrazole Rings

The conformational flexibility of this compound is largely restricted due to the rigid cyclopropane and pyrazole rings. The cyclopropane ring exists as a rigid plane of three carbon atoms. The primary conformational freedom arises from the rotation around the single bond connecting the cyclopropane ring to the pyrazole ring.

Computational methods, such as Density Functional Theory (DFT), can be utilized to calculate the potential energy surface of the molecule as a function of the dihedral angle between the two rings. These studies can reveal the most stable conformations and the energy barriers to rotation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the use of Nuclear Overhauser Effect (NOE) experiments, can provide experimental evidence for the preferred spatial orientation of the rings relative to each other. The conformation of the molecule can influence how it interacts with biological targets, making this analysis critical. The "cyclopropyl effect," where substituents on a cyclohexane (B81311) ring can favor an axial position due to the presence of a cyclopropane, highlights the unique conformational influence of this small ring system. chemistryworld.com

Chiroptical Properties and Their Measurement

Chiroptical spectroscopy provides valuable information about the three-dimensional structure of chiral molecules. The primary techniques used are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). Each enantiomer of this compound will have a unique CD spectrum, with mirror-image curves.

The measurement of the specific rotation, [α]D, using a polarimeter is a fundamental chiroptical property that can distinguish between enantiomers. The sign and magnitude of the specific rotation are characteristic of a particular enantiomer at a given concentration, temperature, and wavelength of light. Theoretical calculations of CD spectra using time-dependent DFT (TD-DFT) can be correlated with experimental spectra to aid in the assignment of the absolute configuration of the stereoisomers. The fluorescent properties of some pyrazole derivatives can also be exploited in certain analytical techniques. nih.gov

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The stereochemistry of this compound can significantly influence the outcome and selectivity of its chemical reactions. For instance, in reactions where the amine group acts as a nucleophile, the stereochemistry of the cyclopropane ring can dictate the facial selectivity of the attack on an electrophile.

Furthermore, if this compound is used as a chiral ligand in metal-catalyzed reactions, its stereochemistry will be critical in inducing asymmetry in the products. The relative orientation of the pyrazole ring, which can coordinate to a metal, and the chiral cyclopropane backbone would create a specific chiral environment around the catalytic center. This has been a well-explored strategy in asymmetric catalysis. The development of regio- and stereoselective synthetic methods for pyrazole derivatives is an active area of research, underscoring the importance of controlling stereochemistry during synthesis. nih.govmdpi.com

Computational Chemistry and Theoretical Characterization of the Pyrazole Cyclopropanamine System

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for investigating the properties of pyrazole (B372694) derivatives. eurasianjournals.com DFT calculations offer a balance between accuracy and computational cost, making them suitable for determining the electronic structure, molecular geometries, and other key parameters of heterocyclic systems. eurasianjournals.comnih.gov

The electronic structure of the 2-(2-Methylpyrazol-3-yl)cyclopropanamine system is defined by the interplay between the aromatic pyrazole ring and the saturated cyclopropanamine moiety. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, exhibits aromatic character due to the delocalization of π-electrons. rdd.edu.iqmdpi.com One nitrogen atom is a pyrrole-like proton donor, while the other is a pyridine-like proton acceptor, which significantly influences the charge distribution across the ring. mdpi.com

DFT calculations on related pyrazole compounds reveal specific charge distributions. rdd.edu.iqrsc.org The nitrogen atoms are typically regions of higher electron density, making them nucleophilic centers. The carbon atoms within the pyrazole ring have varying partial charges, influenced by their position relative to the nitrogen atoms. The N-methyl group introduces further electronic effects. The cyclopropylamine (B47189) portion contributes with its own distinct electronic features, characterized by the strained three-membered ring and the basic nitrogen atom of the amine group. The charge distribution is a critical factor in determining the molecule's dipole moment and its potential for intermolecular interactions. nih.gov

Table 1: Theoretical Atomic Charges for a Model Pyrazole System (Note: This table is illustrative, based on general findings for pyrazole derivatives, as specific data for this compound is not available. Values are hypothetical.)

| Atom/Group | Calculated Partial Charge (e) |

|---|---|

| Pyrazole N1 | -0.25 |

| Pyrazole N2 | -0.15 |

| Pyrazole C3 | +0.10 |

| Pyrazole C4 | -0.05 |

| Pyrazole C5 | +0.08 |

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.gov

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov For the this compound structure, predictions would show distinct signals for the protons and carbons of the pyrazole ring, the N-methyl group, and the cyclopropane (B1198618) ring. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the electronic environment created by the nitrogen atoms and the substituents. nih.gov

Vibrational Frequencies: Theoretical vibrational analysis helps in assigning bands observed in Infrared (IR) and Raman spectra. rdd.edu.iqnih.gov For pyrazole derivatives, characteristic vibrational modes include C-H, C=C, and C=N stretching vibrations in the high-frequency region, as well as ring deformation and substituent-related vibrations at lower frequencies. nih.govresearchgate.net The absence of imaginary frequencies in these calculations confirms that the optimized structure represents a true energy minimum. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for Pyrazole-like Structures (Note: Based on general data for pyrazole derivatives from DFT studies.)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretching | 3100 - 3000 | nih.gov |

| C=C and C=N Stretching (Pyrazole Ring) | 1620 - 1500 | nih.govresearchgate.net |

| C-N Stretching (Pyrazole Ring) | 1300 - 1000 | nih.gov |

Computational studies are invaluable for exploring potential reaction pathways, identifying intermediates, and characterizing transition states. For the pyrazole-cyclopropanamine system, this could involve studying its synthesis or subsequent reactions. For instance, the synthesis of pyrazoles often involves cyclocondensation reactions, while cyclopropanation can be achieved through reactions involving carbenes. mdpi.comresearchgate.net

DFT calculations can map the potential energy surface of a reaction, allowing for the determination of activation barriers. researchgate.net The analysis of transition state structures provides information on bond breaking and formation during a chemical transformation. mdpi.com For example, studies on pyrazole tautomerism show how computational methods can calculate the energy barriers for proton transfer, a fundamental reaction process in such heterocyclic systems. researchgate.netmdpi.com Similarly, theoretical studies on cyclopropanation reactions help to understand the stereoselectivity and mechanism of the ring formation. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations offer insights into the larger-scale and time-dependent behavior of molecules. eurasianjournals.com These methods are crucial for understanding conformational preferences and intermolecular interactions. nih.govnih.gov

The this compound molecule has several degrees of rotational freedom, primarily around the single bond connecting the pyrazole and cyclopropane rings.

Cyclopropane Conformation: The cyclopropane ring itself is necessarily planar, but this planarity induces significant angle and torsional strain. lumenlearning.comlibretexts.org The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°, which makes the ring highly strained and reactive. lumenlearning.com

Molecular dynamics (MD) simulations are particularly useful for studying how a molecule interacts with its environment, such as a solvent, a biological receptor, or other reagents. nih.govrsc.org MD simulations on pyrazole derivatives have been used to understand their binding modes within the active sites of enzymes like kinases. nih.govrsc.org

For this compound, key potential interactions include:

Hydrogen Bonding: The amine group (-NH) of the cyclopropanamine is a potential hydrogen bond donor, while the pyridine-like nitrogen of the pyrazole ring can act as a hydrogen bond acceptor. mdpi.com

Hydrophobic Interactions: The methyl group and the carbon skeletons of both rings can engage in hydrophobic or van der Waals interactions with nonpolar substrates or protein residues. mdpi.comresearchgate.net

Electrostatic Interactions: The charge distribution across the molecule, with its electron-rich nitrogen atoms, can lead to favorable electrostatic interactions with polar or charged species. nih.gov

Molecular docking and MD simulations can predict the preferred binding orientation and calculate the binding free energy of the molecule with a target, providing insights into its potential biological activity or chemical reactivity. nih.govmdpi.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrazole |

Chemoinformatics and Predictive Algorithms for Compound Design

Chemoinformatics and predictive algorithms are integral to modern drug discovery, providing powerful tools to design and optimize novel therapeutic agents. eurasianjournals.com For the pyrazole-cyclopropanamine system and related pyrazole derivatives, these computational methods are employed to elucidate structure-activity relationships, predict biological activity, and guide the synthesis of more effective compounds, thereby minimizing the time and resources required for new drug development. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology widely used to correlate the chemical structure of compounds with their biological activities. ej-chem.org For pyrazole derivatives, various QSAR models have been developed to predict their potential as therapeutic agents against a range of biological targets. nih.gov These models are built upon datasets of compounds with experimentally determined activities, such as the half-maximal inhibitory concentration (IC50), which is often converted to its logarithmic form (pIC50) for analysis. mdpi.comnih.gov

Two-dimensional (2D-QSAR) models have been successfully applied to predict the anticancer activity of pyrazole derivatives against multiple cancer cell lines. nih.gov These models often rely on descriptors derived from the 2D structure of the molecule. nih.govacs.org For instance, studies on 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors found that their activity was significantly influenced by adjacency and distance matrix descriptors. nih.govacs.org

Three-dimensional QSAR (3D-QSAR) studies provide deeper insights by considering the three-dimensional structure of the molecules. ijsdr.org An atom-based 3D-QSAR model developed for pyrazole analogues as TRAP1 inhibitors yielded a statistically significant model with a high correlation coefficient (R² = 0.96) and a good predictive ability (Q² = 0.57). mdpi.com Similarly, a 3D-QSAR study on pyrazolyl-thiazolinone derivatives reported a predictive r² of 0.781 and q² of 0.709. ijsdr.org More advanced techniques like 5D-QSAR, which incorporates different induced-fit models, have also been utilized for 1H-pyrazole derivatives targeting EGFR, highlighting the contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to the compound's activity. nih.gov The statistical validation of these models is crucial to ensure their robustness and predictive power. mdpi.comnih.gov

| QSAR Model Type | Target/Activity | Key Statistical Parameters | Key Findings/Descriptors | Reference |

|---|---|---|---|---|

| 3D-QSAR (Atom-based) | TRAP1 Kinase Inhibition | R² = 0.96, Q² = 0.57 | Pharmacophore hypothesis DHHRR_1 identified key features for activity. | mdpi.com |

| 2D-QSAR | Anticancer (PC-3 cell line) | Predicted pIC₅₀ values up to 5.32 | Methyl and phenyl groups on the pyrazole ring and a bromo group on a benzene (B151609) ring showed promising cytotoxic effects. | nih.gov |

| 2D-QSAR (SW-MLR) | EGFR Kinase Inhibition | - | Activity influenced by adjacency and distance matrix descriptors. Used to design 11 new potent compounds. | nih.govacs.org |

| 3D-QSAR (kNN-MFA) | Antitumor (EGFR Kinase) | r² = 0.781, q² = 0.709 | Model based on steric and electrostatic fields. | ijsdr.org |

| 5D-QSAR | EGFR Inhibition | - | Highlighted contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields. | nih.gov |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is instrumental in designing pyrazole derivatives by simulating their interaction with the active site of a biological target. For example, docking studies of potent pyrazole analogues against the TRAP1 kinase receptor revealed high docking scores (e.g., -11.265 kcal/mol) and identified crucial interactions with amino acid residues like ASP 594, CYS 532, and PHE 583. mdpi.com Similarly, docking studies were performed on newly designed pyrazole derivatives targeting the EGFR kinase protein to investigate their binding patterns. nih.govacs.org In studies of pyrazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, virtual screening via in silico docking was used to identify derivatives with the highest binding energy for subsequent synthesis and testing. nih.gov

Molecular dynamics (MD) simulations further enhance these findings by exploring the dynamic behavior and stability of the ligand-receptor complex over time. eurasianjournals.com For selected pyrazole-TRAP1 complexes, 100-nanosecond MD simulations were used to validate the docking results and confirm the binding affinity. mdpi.com MD simulations also helped to confirm the stability of novel pyrazole derivatives within the catalytic domain of CDK2, a key protein in cell cycle regulation. rsc.org

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrazole Analogue 42 | TRAP1 (PDB: 5Y3N) | -11.265 | ASP 594, CYS 532, PHE 583, SER 536 | mdpi.com |

| Pyrazole Analogue 46 | TRAP1 (PDB: 5Y3N) | -10.532 | ASP 594, CYS 532, PHE 583, SER 536 | mdpi.com |

| Pyrazole Derivative 4c | COX-1 (PDB: 3KK6) | - | - | nih.gov |

| Pyrazole Derivative 5b | COX-2 (PDB: 1CX2) | - | - | nih.gov |

| Pyrazole Derivative 4 | CDK2 | - | Adopted a similar binding mode to the reference inhibitor AT7519. | rsc.org |

Predictive Design and Future Directions

The insights gained from QSAR and molecular modeling are directly applied to the design of novel compounds with potentially improved activity and favorable pharmacokinetic profiles. rsc.org Based on robust QSAR models, new pyrazole derivatives have been designed and their biological activity predicted prior to synthesis. nih.govacs.org This predictive power extends to screening large virtual databases, such as the ZINC database, to identify new potential inhibitors that share similar binding interactions with highly potent ligands. mdpi.com

The future of compound design for pyrazole-based structures lies in the integration of more advanced computational approaches. eurasianjournals.com This includes the development of more accurate force fields for simulations and the application of machine learning algorithms to accelerate the discovery process. eurasianjournals.com Furthermore, innovative algorithmic frameworks are being developed to incorporate synthetic cost-awareness into the molecular design cycle, creating a more holistic approach that balances the expected information gain from a potential molecule with the practical cost of its synthesis. arxiv.org These combined computational efforts hold immense promise for advancing our understanding of pyrazole derivatives and driving innovation in drug discovery. eurasianjournals.com

Structure Activity Relationship Sar Studies and Rational Molecular Design of Cyclopropanamine Pyrazole Scaffolds

General Principles of SAR Applied to Novel Cyclopropanamine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights that guide the optimization of lead compounds into potent and selective drug candidates. For novel cyclopropanamine derivatives, SAR exploration has been a key strategy in developing inhibitors for various enzymes, such as Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy. acs.orgnih.govfigshare.comresearchgate.netnih.gov

The core principle of SAR is that the biological activity of a compound is directly related to its chemical structure. By systematically modifying a lead compound and assessing the resulting changes in activity, researchers can identify key pharmacophoric features—the essential structural elements required for biological activity. For cyclopropanamine-based molecules, the cyclopropane (B1198618) ring itself is often a critical feature, providing a rigid scaffold that can orient substituents in a precise three-dimensional arrangement for optimal target engagement. nih.govresearchgate.net Many derivatives are designed based on the structure of tranylcypromine, where the cyclopropane core is responsible for covalent interactions within the catalytic domain of target proteins. nih.gov

In the development of indolin-5-yl-cyclopropanamine derivatives as LSD1 inhibitors, for example, researchers designed and synthesized a series of compounds to probe the SAR. acs.org They discovered that incorporating a privileged indoline (B122111) scaffold could enhance selectivity for LSD1 over related enzymes. acs.orgnih.gov Initial evaluations showed that even with new substituents, certain compounds retained nanomolar potency, indicating that the catalytic pocket of the target enzyme had sufficient space to accommodate these modifications. acs.org This iterative process of design, synthesis, and testing allows for the mapping of the target's binding site and the refinement of the inhibitor's structure for improved potency and selectivity. acs.orgresearchgate.net

Table 1: SAR Summary of Indolin-5-yl-cyclopropanamine Derivatives as LSD1 Inhibitors This table is generated based on findings from a study on novel LSD1 inhibitors. acs.org

| Position | Modification | Impact on LSD1 Inhibitory Activity |

| R¹ (Cyclopropanamine) | Incorporation of a piperidine (B6355638) group | Generally well-tolerated, maintaining good inhibitory activity. acs.org |

| R² (Indoline) | Various substituents | Showed good LSD1 inhibition, with IC₅₀ values from 8.72 to 50.28 nM. acs.org |

| Alkyl Moiety | Further modification | Led to the most potent derivative in the series (IC₅₀ = 8.72 nM). acs.org |

Impact of Cyclopropane Substituents on Molecular Interactions and Recognition

The cyclopropane ring is more than just a rigid linker; its unique electronic properties and stereochemistry play a crucial role in molecular interactions. The strain inherent in the three-membered ring influences its bond lengths and angles, creating a "pseudo-π" system that can participate in various non-covalent interactions. nih.govacs.org The spatial orientation of substituents on the cyclopropane ring is critical, as even subtle changes can dramatically alter a molecule's binding affinity and efficacy. researchgate.net

Studies on 2-aryl-2-fluoro-cyclopropylamines as monoamine oxidase (MAO) inhibitors have shed light on the effects of cyclopropane substitution. nih.gov Key findings include:

Stereochemistry: trans-isomers were generally more potent inhibitors of both MAO-A and MAO-B compared to their cis-counterparts. nih.gov

Electronic Effects: For the trans-isomers, introducing electron-withdrawing groups on the aryl substituent increased the potency of MAO-A inhibition. In contrast, electron-donating groups had little effect. Aromatic ring substitution had minimal impact on MAO-B inhibition in this series. nih.gov

Lipophilicity: The addition of a fluorine atom to the cyclopropane ring increases its strain and also impacts lipophilicity (log D values), which can influence membrane permeability and target binding. nih.gov Non-polar groups tend to improve lipophilicity, while polar groups decrease it. nih.gov

The rigid nature of the cyclopropane ring restricts the conformational freedom of the molecule, which can reduce the entropic penalty upon binding to a biological target. researchgate.netwiley-vch.de This pre-organization of the pharmacophore can lead to higher binding affinity. wiley-vch.de The precise positioning of functional groups by the cyclopropane scaffold allows for optimized interactions with specific residues in a protein's binding pocket, enhancing both potency and selectivity. researchgate.net

Role of Pyrazole (B372694) Substitution Patterns on Molecular Recognition and Chemical Binding

The pyrazole ring is a versatile heterocyclic scaffold widely used in drug discovery due to its ability to engage in various molecular interactions, including hydrogen bonding, and its metabolic stability. researchgate.netfrontiersin.orgeurekaselect.commdpi.comnih.govnih.gov The substitution pattern on the pyrazole ring significantly influences its physicochemical properties and how it is recognized by biological targets. frontiersin.orgmdpi.comnih.gov

The pyrazole moiety contains two adjacent nitrogen atoms: a pyrrole-like NH group that can act as a hydrogen bond donor and a pyridine-like nitrogen that serves as a hydrogen bond acceptor. mdpi.comnih.gov This dual functionality allows it to form critical interactions within protein binding sites. researchgate.netnih.gov

N-Substitution: Substituting the pyrrole-like nitrogen (at the N1 position) removes its hydrogen bond donating capacity. mdpi.comnih.gov This modification can be used to probe the importance of this interaction for binding and to modulate properties like solubility and metabolic stability. For instance, in the development of kinase inhibitors, N-alkylation of pyrazoles led to high potency but also high efflux rates from cells, while N-pyridinyl derivatives showed a better balance of potency and efflux. mdpi.com

C-Substitution: Substituents at other positions on the pyrazole ring (C3, C4, and C5) can be tailored to fit into specific hydrophobic or polar pockets of a target protein. nih.govnih.gov For example, in a series of pyrazole-based kinase inhibitors, a halogen-substituted benzene (B151609) ring was found to be important for interacting with a hydrophobic pocket. mdpi.com The pyrazole itself often functions as a critical linker or anchor, providing a single hydrogen bond to the hinge region of a kinase. mdpi.comnih.gov

Combinatorial and Fragment-Based Design Approaches for Scaffold Exploration

To efficiently explore the vast chemical space around a promising scaffold like the cyclopropanamine-pyrazole core, modern drug discovery employs strategies such as combinatorial chemistry and fragment-based design. nih.govyoutube.com

Combinatorial chemistry allows for the rapid synthesis of large numbers of related compounds, known as a library. nih.govmdpi.com For pyrazole-based scaffolds, a combinatorial library can be generated by systematically varying the substituents at different positions on the pyrazole and cyclopropane rings. nih.gov For example, a solid-phase synthesis approach has been validated to create a library of fully substituted pyrazoles by reacting a resin-bound acetyl group with different carboxylic esters, alkylating agents, and hydrazines. mdpi.com This high-throughput approach enables a broad SAR exploration to quickly identify promising candidates for further optimization. nih.gov

Fragment-based drug design (FBDD) takes a different approach. Instead of screening large molecules, FBDD identifies small, low-molecular-weight fragments that bind weakly to the target protein. youtube.com These fragments can then be grown or linked together to create a more potent lead compound. youtube.com In the context of the 2-(2-Methylpyrazol-3-yl)cyclopropanamine scaffold, one could envision screening a library of pyrazole fragments to find those that bind to a target of interest. Once a pyrazole "hit" is identified and its binding mode is determined (e.g., via X-ray crystallography), it can be elaborated by adding the cyclopropanamine portion and other functionalities to improve affinity and selectivity. nih.govyoutube.com This method allows for a more rational and efficient exploration of the binding site, building the inhibitor piece by piece. youtube.com

These strategies, often aided by computational methods like molecular docking, accelerate the discovery process by integrating rational design with high-throughput synthesis and screening. nih.gov

Design of Targeted Libraries for Specific Research Applications (e.g., chemical probes)

Beyond drug discovery, tailored chemical libraries are crucial for creating chemical probes—highly selective small molecules used to study the function of specific proteins in biological systems. youtube.com The design of a targeted library for developing probes based on the cyclopropanamine-pyrazole scaffold would focus on optimizing potency and, most importantly, selectivity for a single target over all other related proteins. nih.govmdpi.com

A chemical probe must be well-characterized, potent, and cell-active to be a useful research tool. youtube.com The design process involves:

Scaffold Selection: Starting with a scaffold known to interact with a particular protein family, such as the pyrazole ring for kinases or the cyclopropanamine for amine oxidases. nih.govmdpi.com

Diversity-Oriented Synthesis: Creating a focused library of compounds with diverse substituents. This allows for the exploration of specific interactions that can confer selectivity. For instance, a series of Schiff bases tethered to a pyrazole core was designed to dually target DHFR and DNA gyrase, with substitutions aimed at optimizing interactions within the active sites of both enzymes. mdpi.com

Rigorous Characterization: Screening the library not just for on-target activity but also against a broad panel of related off-targets to identify truly selective compounds. youtube.com For example, pyrazole-based compounds have been developed as selective inhibitors for specific kinase isoforms. nih.gov

Property Optimization: Ensuring the final probe has suitable physicochemical properties (e.g., solubility, cell permeability) to be effective in cellular assays. nih.gov

The pyrazole fragment is often preferred in these designs because it can lead to potent inhibitors that are also less lipophilic and possess better drug-like properties. nih.gov By creating and screening these targeted libraries, researchers can develop invaluable tools for target validation, enabling a deeper understanding of the link between a specific protein's biology and a cellular phenotype. youtube.com

Advanced Analytical Techniques for Characterization of 2 2 Methylpyrazol 3 Yl Cyclopropanamine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a unique molecular formula from the exact mass.

For 2-(2-Methylpyrazol-3-yl)cyclopropanamine, the molecular formula is C₇H₁₁N₃. nih.govnih.gov The theoretical (calculated) monoisotopic mass can be compared against the experimental value obtained from the spectrometer. The analysis is often performed using a soft ionization technique, such as Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion, typically observed as the protonated species [M+H]⁺ in positive ion mode. A close match between the calculated and found mass provides definitive evidence of the molecular formula. st-andrews.ac.uk

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃ |

| Observed Ion | [M+H]⁺ |

| Calculated Exact Mass | 138.1026 |

| Measured Exact Mass | 138.1025 |

| Difference (ppm) | -0.7 |

This table presents hypothetical experimental data that would be expected for this analysis, based on the compound's known molecular formula. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY for conformation/stereochemistry) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR identifies the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. For this compound, distinct signals would be expected for the pyrazole (B372694) ring protons, the N-methyl protons, and the protons on the cyclopropane (B1198618) ring and amine group. docbrown.infomdpi.com

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a count of non-equivalent carbons. docbrown.info The chemical shifts indicate the type of carbon (aliphatic, aromatic, attached to a heteroatom). mdpi.com

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure.

COSY establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C).

HMBC shows correlations between protons and carbons over two to three bonds, connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) is vital for determining stereochemistry. It detects protons that are close in space, regardless of their bonding connectivity. mdpi.com For this molecule, a key application would be to distinguish between the cis and trans isomers of the substituted cyclopropane ring. A NOESY correlation between a proton on the pyrazole ring (e.g., H-4 or H-5) and a proton on the cyclopropane ring would provide strong evidence for their spatial proximity, helping to assign the relative stereochemistry.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-CH₃ | 3.85 | s | 38.9 |

| Pyrazole C3 | - | - | 149.5 |

| Pyrazole C4 | 6.10 | d | 105.2 |

| pyrazole C5 | 7.25 | d | 128.8 |

| Cyclopropane C1 (CH-NH₂) | 2.55 | m | 35.1 |

| Cyclopropane C2 (CH-Py) | 1.90 | m | 25.4 |

| Cyclopropane C3 (CH₂) | 0.95-1.15 | m | 16.3 |

| Amine (NH₂) | 1.50 | br s | - |

This table presents plausible, representative NMR data based on known chemical shift ranges for pyrazole, cyclopropane, and amine moieties to illustrate the expected spectrum. Actual experimental values may vary. docbrown.infomdpi.comdocbrown.info

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Key functional groups in this compound would produce characteristic absorption bands. chem-soc.si

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems and electronic transitions. The pyrazole ring acts as a chromophore. The position of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure. The UV spectrum of pyrazole itself shows absorption in the 200-240 nm range. nih.gov

| Technique | Parameter | Value | Assignment |

|---|---|---|---|

| IR | Frequency (cm⁻¹) | 3400-3300 | N-H stretch (primary amine) |

| Frequency (cm⁻¹) | 3100-3000 | Aromatic/Vinyl C-H stretch | |

| Frequency (cm⁻¹) | 2950-2850 | Aliphatic C-H stretch | |

| Frequency (cm⁻¹) | 1600-1450 | C=N and C=C stretch (pyrazole ring) | |

| UV-Vis | λmax (nm) | ~225 | π → π* transition (pyrazole chromophore) |

This table presents expected absorption ranges based on known functional group frequencies and chromophore behavior. chem-soc.sinih.gov

Chromatographic Techniques for Purity Assessment and Separation

HPLC is the primary technique for purity assessment of non-volatile compounds. A reversed-phase (RP) method, typically using a C18 stationary phase, would be suitable for this compound. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used, particularly for analyzing volatile impurities. For pyrazole-containing compounds, GC-MS/MS methods have been developed for sensitive detection. mdpi.com

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 25 °C |

This table outlines a typical HPLC method suitable for analyzing pyrazole-containing compounds.

LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. This hyphenated technique is exceptionally powerful for impurity profiling. As components elute from the LC column, they are ionized and their mass-to-charge ratio is determined. This allows for the detection and potential identification of co-eluting peaks and trace-level impurities that might be missed by UV detection alone. LC-MS is a cornerstone of quality control in pharmaceutical development. mdpi.com

The structure of this compound possesses at least two chiral centers (C1 and C2 of the cyclopropane ring), meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral chromatography is the gold standard for separating these stereoisomers and determining the enantiomeric excess (e.e.) of a chiral sample. This is most commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether-based CSPs are particularly effective for separating compounds with primary amine groups. nih.gov The separation allows for the quantification of each enantiomer, which is critical as different enantiomers can have vastly different biological activities. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline solid at atomic resolution. researchgate.net This technique is crucial for molecules with chiral centers, such as this compound, as it can definitively establish the absolute configuration of each stereocenter, a critical factor in understanding its biological activity and interaction with other chiral molecules. researchgate.netnih.gov

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured. By applying complex mathematical transformations (Fourier transforms) to the diffraction data, a three-dimensional electron density map of the molecule is generated. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.

For determining the absolute stereochemistry, particularly when heavy atoms are not present, specialized techniques such as anomalous dispersion may be employed. The success of an X-ray crystallographic analysis is contingent upon the ability to grow a high-quality single crystal, which can often be a challenging and rate-limiting step. nih.gov

While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of data obtained from an X-ray crystallographic analysis of a related heterocyclic compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, which also features a pyrazole ring. researchgate.net This serves as a representative example of the detailed structural information that can be obtained.

Table 1: Representative X-ray Crystallographic Data for a Pyrazole-Containing Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| Unit Cell Dimensions | |

| a (Å) | 14.6160(7) |

| b (Å) | 8.8920(4) |

| c (Å) | 10.8710(5) |

| α (°) | 90 |

| β (°) | 94.469(2) |

| γ (°) | 90 |

| Volume (ų) | 1406.84(11) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.258 |

This data is for 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one and is presented for illustrative purposes. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a chemical compound. It serves as a crucial checkpoint for verifying the purity and empirical formula of a synthesized molecule like this compound.

The most common method for C, H, and N analysis is combustion analysis. A small, precisely weighed sample of the compound is combusted at high temperatures (typically around 1000 °C) in a stream of oxygen. The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then converted back to N₂. These combustion products are passed through a series of detectors (such as thermal conductivity or infrared detectors) that quantify the amount of each gas.

The results are presented as the weight percentage of each element. These experimental values are then compared against the theoretical percentages calculated from the compound's molecular formula. A close agreement between the found and theoretical values (typically within ±0.4%) provides strong evidence for the compound's proposed elemental composition and purity.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₇H₁₁N₃.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 61.29 | Typically within 60.89 - 61.69 |

| Hydrogen (H) | 8.08 | Typically within 7.68 - 8.48 |

| Nitrogen (N) | 30.63 | Typically within 30.23 - 31.03 |

No specific experimental data for this compound was found in the searched literature. The "Found %" column indicates the generally accepted tolerance range for experimental results.

Application and Utility of 2 2 Methylpyrazol 3 Yl Cyclopropanamine As a Research Chemical

Role as a Privileged Scaffold in General Chemical Research

A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. The concept of privileged structures is a cornerstone in medicinal chemistry for creating libraries of compounds with enhanced potential for biological activity. nih.gov The combination of a pyrazole (B372694) ring, a common feature in many biologically active compounds, with the strained, three-dimensional structure of a cyclopropane (B1198618) ring in 2-(2-Methylpyrazol-3-yl)cyclopropanamine suggests its potential as such a scaffold. The pyrazole moiety can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, while the cyclopropane ring provides a rigid core that can orient substituents in well-defined spatial arrangements.

While extensive research on the specific role of this compound as a privileged scaffold is not widely documented in publicly available literature, the individual components of the molecule are well-established in this regard. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the cyclopropane ring is increasingly being incorporated into drug candidates to improve their metabolic stability and binding affinity. The unique combination of these two moieties in a single, relatively small molecule makes this compound a molecule of interest for further investigation in the field of drug discovery and chemical biology.

Use as a Chemical Probe for Exploring Molecular Mechanisms

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. The structural features of this compound, such as its potential for specific interactions and its relatively low molecular weight, make it a candidate for development as a chemical probe. The methyl-substituted pyrazole ring can be systematically modified to explore the steric and electronic requirements for binding to a biological target. Furthermore, the cyclopropane ring can be used to introduce conformational constraints, which can be crucial for achieving high selectivity.

Currently, there is limited specific information in the public domain detailing the use of this compound as a chemical probe. However, its structural motifs are present in compounds that have been used for such purposes. The development of a suite of analogs of this compound, with variations in the substitution pattern on both the pyrazole and cyclopropane rings, could provide valuable tools for dissecting complex biological processes.

Contributions to the Development of New Organic Reactions and Methodologies

The synthesis of molecules containing both a pyrazole and a cyclopropane ring, such as this compound, can drive the development of new synthetic methodologies. The construction of the strained cyclopropane ring adjacent to a heterocyclic system presents a synthetic challenge that can inspire novel chemical transformations. For instance, the development of efficient methods for the cyclopropanation of pyrazole-containing olefins or the coupling of pre-formed pyrazole and cyclopropane building blocks would be valuable contributions to the field of organic synthesis.

While specific reactions developed for the sole purpose of synthesizing this compound are not extensively reported, the general strategies for the synthesis of substituted cyclopropanes and pyrazoles are well-established. These include the Simmons-Smith cyclopropanation, transition-metal-catalyzed carbene transfer reactions, and various methods for the construction of the pyrazole ring from 1,3-dicarbonyl compounds and hydrazines. The application and adaptation of these methods for the synthesis of this compound and its analogs could lead to new and improved synthetic protocols with broader applicability.

Potential as Building Blocks for Complex Molecular Architectures

The compact and rigid structure of this compound makes it an attractive building block for the synthesis of more complex molecules. The primary amine handle on the cyclopropane ring provides a convenient point for further functionalization, allowing for its incorporation into larger scaffolds such as peptides, natural product analogs, and supramolecular assemblies. The pyrazole ring can also be further substituted to modulate the properties of the resulting molecule.

Future Research Directions and Emerging Paradigms for the 2 2 Methylpyrazol 3 Yl Cyclopropanamine Class

Exploration of Underexplored Synthetic Transformations and Route Efficiency

The synthesis of 2-(2-Methylpyrazol-3-yl)cyclopropanamine likely relies on multi-step sequences. Future research should focus on developing more efficient and novel synthetic strategies.

Key Research Objectives:

Asymmetric Synthesis: Developing stereoselective methods to control the chirality of the cyclopropane (B1198618) ring is crucial, as different stereoisomers can exhibit distinct biological activities.

C-H Activation: Investigating the direct functionalization of C-H bonds on both the pyrazole (B372694) and cyclopropane rings could significantly shorten synthetic routes by avoiding the need for pre-functionalized starting materials.

Multicomponent Reactions (MCRs): The development of MCRs, where three or more reactants combine in a single pot to form the desired product, offers a highly efficient and atom-economical approach. nih.govbeilstein-journals.org An MCR approach could potentially construct the core structure of this compound in a single step.

| Synthetic Strategy | Potential Advantages | Relevant Precedents |

| Convergent Synthesis | Higher overall yields, modularity for analogue synthesis. | Common in complex molecule synthesis. |

| Asymmetric Catalysis | Access to enantiomerically pure compounds. | Established for cyclopropanation reactions. |

| C-H Activation | Reduced step count, increased atom economy. | A rapidly developing field in organic synthesis. |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste. | Used for the synthesis of various heterocyclic compounds. nih.govbeilstein-journals.org |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. researchgate.net These tools can be instrumental in accelerating the discovery and development of the this compound class. nih.govnih.govacs.org

Potential Applications:

Retrosynthetic Analysis: AI-powered software can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions. nih.govacs.org This could help in identifying non-obvious pathways to this compound and its derivatives.

Reaction Optimization: ML models can predict reaction outcomes and yields under different conditions, enabling researchers to quickly identify the optimal parameters for a given transformation, thus saving time and resources. researchgate.net

De Novo Design: AI algorithms can design new analogues of this compound with improved properties by learning from existing structure-activity relationship (SAR) data. researchgate.net

| AI/ML Application | Expected Outcome |

| Retrosynthetic Analysis | Identification of novel and efficient synthetic routes. nih.govacs.org |

| Reaction Optimization | Rapid determination of optimal reaction conditions. researchgate.net |

| De Novo Design | Generation of new analogues with enhanced properties. researchgate.net |

Development of Sustainable and Green Chemistry Approaches for Production

The principles of green chemistry are increasingly important in chemical synthesis. jetir.org Future research should focus on developing environmentally benign methods for the production of this compound.

Key Green Chemistry Strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. nih.govresearchgate.netnih.gov

Catalysis: Employing catalytic methods, including biocatalysis and reusable heterogeneous catalysts, to minimize waste and improve reaction efficiency. jetir.orgnih.govresearchgate.net

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication can often lead to shorter reaction times and higher yields compared to conventional heating. researchgate.netnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. nih.gov

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Safer Solvents | Replacing chlorinated solvents with water or ethanol. nih.govresearchgate.netnih.gov | Reduced environmental impact and toxicity. |

| Catalysis | Using recyclable catalysts for key steps. jetir.orgnih.govresearchgate.net | Minimized waste and lower catalyst loading. |

| Energy Efficiency | Employing microwave or ultrasonic irradiation. researchgate.netnih.gov | Faster reactions and potentially higher yields. |

| Atom Economy | Designing reactions with minimal byproduct formation. nih.gov | Reduced waste and improved resource efficiency. |

Advanced Mechanistic Studies using In-situ Analytical Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new reactivity. The use of in-situ analytical techniques can provide real-time insights into the formation of this compound.

Applicable In-situ Techniques:

NMR Spectroscopy: In-situ NMR can be used to monitor the progress of a reaction, identify intermediates, and determine reaction kinetics.

FT-IR and Raman Spectroscopy: These techniques can provide information about the changes in functional groups during a reaction.

Mass Spectrometry: In-situ mass spectrometry can be used to detect and identify transient intermediates and byproducts.

A mechanistic study on the formation of the pyrazole ring via a metal-mediated N-N coupling has been reported, which could provide a basis for similar investigations in this compound class. rsc.org

Discovery of Novel Reactivity and Catalytic Applications

The unique combination of a pyrazole ring and a cyclopropylamine (B47189) moiety in this compound may give rise to novel reactivity and potential catalytic applications.

Areas for Exploration:

Ligand Development: The nitrogen atoms of the pyrazole ring and the amino group of the cyclopropane could act as a bidentate ligand for various metal catalysts. The resulting metal complexes could be screened for activity in a range of catalytic transformations.

Organocatalysis: The amine group on the cyclopropane ring could potentially act as an organocatalyst for various reactions.

Ring-Opening Reactions: The strained cyclopropane ring could undergo selective ring-opening reactions to generate new and complex molecular scaffolds.

Recent research has highlighted the use of pyrazole derivatives in various catalytic systems, including their role as ligands in rhenium-catalyzed reactions. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.